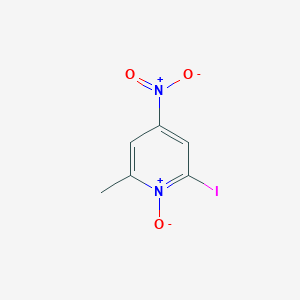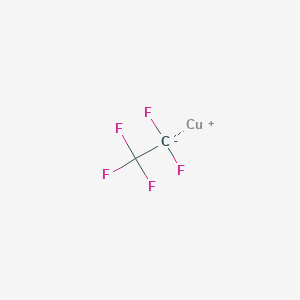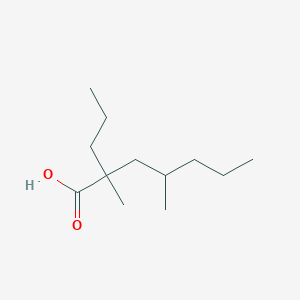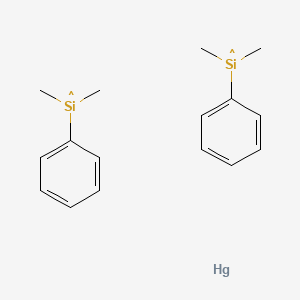
Dimethyl(phenyl)silyl--mercury (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(phenyl)silyl–mercury (2/1) is a unique organosilicon compound that features both silicon and mercury atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl–mercury (2/1) typically involves the reaction of dimethyl(phenyl)silyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H5)Si(CH3)2Cl+HgCl2→(C6H5)Si(CH3)2HgCl+HCl
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silyl–mercury (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the toxic and reactive nature of mercury compounds.
化学反应分析
Types of Reactions
Dimethyl(phenyl)silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon and organomercury compounds.
Substitution: The silyl and mercury groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercury oxides, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
科学研究应用
Dimethyl(phenyl)silyl–mercury (2/1) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which Dimethyl(phenyl)silyl–mercury (2/1) exerts its effects involves the interaction of the silyl and mercury groups with various molecular targets. The silyl group can participate in electrophilic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
Dimethylmercury: A simpler organomercury compound with similar toxicological properties.
Phenylsilane: An organosilicon compound with similar reactivity but lacking the mercury component.
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silyl–mercury (2/1) is unique due to the presence of both silyl and mercury groups within the same molecule, offering a combination of reactivity and properties not found in simpler compounds. This dual functionality makes it a valuable reagent in both synthetic and applied chemistry.
属性
CAS 编号 |
59612-26-9 |
|---|---|
分子式 |
C16H22HgSi2 |
分子量 |
471.11 g/mol |
InChI |
InChI=1S/2C8H11Si.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*3-7H,1-2H3; |
InChI 键 |
YBKUIARESSSAEV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)C1=CC=CC=C1.C[Si](C)C1=CC=CC=C1.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


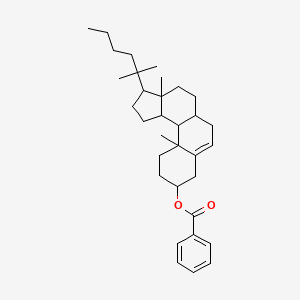
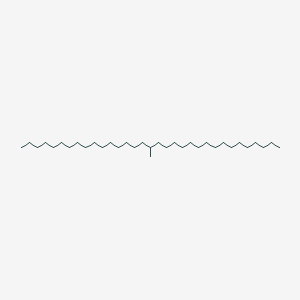
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
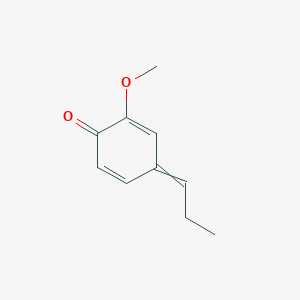

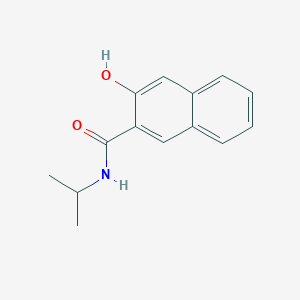
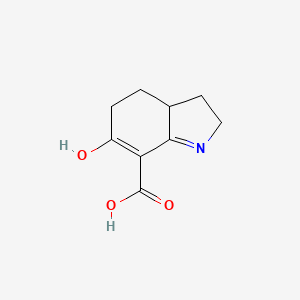
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

